2-Methylphenanthrene-1-carboxylic acid

Description

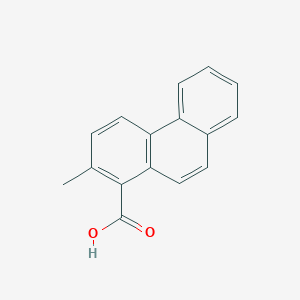

2-Methylphenanthrene-1-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone substituted with a methyl group at position 2 and a carboxylic acid moiety at position 1. Phenanthrene, a fused tricyclic aromatic system, imparts unique electronic and steric properties to this compound. The methyl group enhances hydrophobicity, while the carboxylic acid introduces polarity, making it a molecule of interest in organic synthesis, material science, and pharmaceutical research .

Properties

CAS No. |

125166-26-9 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-methylphenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C16H12O2/c1-10-6-8-13-12-5-3-2-4-11(12)7-9-14(13)15(10)16(17)18/h2-9H,1H3,(H,17,18) |

InChI Key |

YOHZZFBEXPAOPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs within the Phenanthrene Family

The position of substituents on the phenanthrene backbone significantly influences physicochemical properties:

- Acidity : The carboxylic acid at position 1 in this compound may exhibit lower acidity than Phenanthrene-2-carboxylic acid due to differences in resonance stabilization of the conjugate base.

- Solubility : The methyl group in the 2-position increases hydrophobicity relative to unsubstituted phenanthrene carboxylic acids.

Naphthalene and Anthracene Derivatives

Comparisons with naphthalene (bicyclic) and anthracene (tricyclic) analogs highlight the impact of aromatic system size:

- Reactivity : Naphthalene derivatives like 1-Naphthoic acid are generally more reactive in electrophilic substitution due to less steric hindrance. Anthracene-9-carboxylic acid, with a linear tricyclic system, may exhibit distinct photophysical properties compared to angular phenanthrene analogs.

- Synthetic Complexity : 2-(1-Phenylethyl)naphthalene-1-carboxylic acid requires multi-step synthesis involving Friedel-Crafts alkylation, whereas phenanthrene derivatives often rely on cyclization or carboxylation of pre-functionalized intermediates .

Esterified and Bicyclic Derivatives

Esterification and bicyclic modifications alter functionality:

- Applications : Ester derivatives (e.g., methyl esters) are often synthesized to improve volatility for chromatographic analysis. Bicyclic systems, such as those in , demonstrate how structural constraints (e.g., β-lactam rings) can enhance thermal stability .

Research Implications and Gaps

While the provided evidence lacks quantitative data (e.g., pKa, melting points), structural trends suggest that:

Substituent Position : Directly affects electronic properties and intermolecular interactions.

Aromatic System Size : Influences conjugation, solubility, and reactivity in synthetic pathways.

Functional Groups : Carboxylic acids enable hydrogen bonding, while esters and methyl groups modulate lipophilicity.

Further studies should focus on experimental determination of physicochemical parameters and exploration of applications in drug design (e.g., PAH-based inhibitors) or organic electronics.

Q & A

Q. How does this compound interact with environmental matrices, and what analytical methods quantify its persistence?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.